Product packaging for 1-Methylisoguanosine(Cat. No.:CAS No. 73027-05-1)

1-Methylisoguanosine

Número de catálogo: B1211035
Número CAS: 73027-05-1
Peso molecular: 299.28 g/mol
Clave InChI: QPKAXGGZEQOSRT-AFPKLJJXSA-N
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Descripción

1-Methylisoguanosine is a marine natural product and a potent, long-lasting analogue of adenosine. It exhibits significant cardiovascular effects, including causing a decrease in both blood pressure and heart rate in conscious hypertensive rats after oral administration. In comparative studies, this compound has been shown to be two to three times more potent than adenosine itself. Its mechanism of action is primarily attributed to its interaction with central adenosine receptors, where it acts as an agonist. It has a depressant action on neurons similar to adenosine but is reported to have a longer-lasting effect due to its resistance to adenosine deaminase and poor substrate affinity for the adenosine uptake system in the CNS. This property makes it a valuable tool for prolonged studies. In vitro studies on guinea-pig isolated atria demonstrate that this compound exhibits negative inotropic and negative chronotropic effects with greater potency than adenosine. Research also indicates that the compound possesses muscle-relaxant and hypothermic activity in vivo. These effects are not antagonized by benzodiazepine antagonists, confirming that its major pharmacological actions are mediated through adenosine receptors rather than benzodiazepine sites. Originally isolated from marine organisms such as the sponge Tedania digitata , this compound provides researchers with an orally active compound for investigating adenosine pathways in cardiovascular and neuropharmacology. Please note that this product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N5O5 B1211035 1-Methylisoguanosine CAS No. 73027-05-1

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

73027-05-1

Fórmula molecular

C11H17N5O5

Peso molecular

299.28 g/mol

Nombre IUPAC

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one

InChI

InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1

Clave InChI

QPKAXGGZEQOSRT-AFPKLJJXSA-N

SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

SMILES isomérico

CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES canónico

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Sinónimos

1-methylisoguanosine
doridosine
N(1)-methylisoguanosine

Origen del producto

United States

Chemical Synthesis and Derivatization Strategies for 1 Methylisoguanosine

Pioneering Total Synthesis Approaches to 1-Methylisoguanosine

The initial confirmation of the structure of this compound was achieved through its chemical synthesis, which was approached via two principal and independent routes. These early methods laid the groundwork for subsequent synthetic efforts and remain fundamental to the production of this complex nucleoside.

Cyclization Reactions from Imidazole (B134444) Nucleoside Precursors

One of the primary strategies for the total synthesis of this compound involves the construction of the purine (B94841) ring system from a pre-existing imidazole nucleoside. This approach leverages the well-established chemistry of imidazole precursors, which can be elaborated to form the fused pyrimidine (B1678525) ring of the isoguanosine (B3425122) core.

A key starting material for this route is often a derivative of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside. The synthesis typically proceeds by first protecting the hydroxyl groups of the ribose moiety to prevent unwanted side reactions. The imidazole ring is then modified, often through a series of steps to introduce the necessary functional groups for the subsequent cyclization. The crucial step involves the reaction of the amino group at the C5 position of the imidazole with a reagent that will form the C2 and N1 atoms of the purine ring. This cyclization is often achieved using reagents such as isocyanates, which upon reaction and subsequent intramolecular condensation, lead to the formation of the desired this compound structure. The choice of cyclizing agent and reaction conditions is critical to ensure the correct regiochemistry of the final product. Following the successful formation of the purine ring, the protecting groups on the ribose sugar are removed to yield this compound.

Methylation of Isoguanosine as a Synthetic Route

An alternative and more direct approach to the synthesis of this compound is the methylation of the parent nucleoside, isoguanosine. beilstein-journals.org This method is conceptually simpler, as it involves the direct modification of the pre-formed isoguanosine scaffold. However, the key challenge in this approach lies in achieving regioselective methylation at the N1 position of the purine ring. tandfonline.com

Isoguanosine possesses multiple potential sites for methylation, including other nitrogen atoms on the purine ring and the hydroxyl groups of the ribose sugar. Therefore, careful selection of the methylating agent and reaction conditions is paramount to favor the formation of the desired N1-methylated product. acs.org Common methylating agents such as methyl iodide or dimethyl sulfate (B86663) can be employed. The reaction conditions, including the choice of solvent and base, can significantly influence the regioselectivity of the methylation. In some cases, protection of other reactive sites on the isoguanosine molecule may be necessary to achieve the desired outcome. Upon successful methylation, the desired this compound can be isolated and purified from any isomeric byproducts.

Development of Novel and Efficient Synthetic Methodologies

One-Pot Reaction Protocols for Streamlined Synthesis

One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. nih.gov While specific one-pot protocols for the synthesis of this compound are not extensively detailed in the available literature, the principles of one-pot synthesis are highly applicable to its preparation. For instance, a hypothetical one-pot synthesis could involve the in-situ formation of a reactive imidazole precursor followed by the immediate addition of a cyclizing agent and a methylating agent to yield this compound in a single, streamlined process. researchgate.net The development of such protocols would represent a significant advancement in the synthesis of this important nucleoside.

Regioselective and Stereoselective Synthetic Control

Achieving high levels of regioselectivity and stereoselectivity is a central goal in modern organic synthesis. In the context of this compound, regioselective control is crucial during the methylation of isoguanosine to ensure the formation of the N1-isomer exclusively. tandfonline.com This can be achieved through the use of specific directing groups or by optimizing reaction conditions to favor methylation at the desired position.

Stereoselective control is particularly important when constructing the nucleoside from its constituent sugar and base components. The glycosylation reaction, where the purine base is attached to the ribose sugar, must be controlled to ensure the formation of the correct β-anomer, which is the naturally occurring stereoisomer. nih.gov Modern glycosylation methods, often employing sophisticated catalysts and protecting group strategies, can provide high levels of stereocontrol, leading to the efficient and selective synthesis of the desired β-1-methylisoguanosine.

Design and Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships of this compound, a wide variety of analogues and derivatives have been designed and synthesized. These modifications have targeted various parts of the molecule, including the N1-substituent, the purine ring, and the ribose moiety.

Modifications at the N1-position have included the introduction of alkyl groups of varying chain lengths, as well as aryl substituents. These changes can influence the lipophilicity and steric properties of the molecule, potentially affecting its biological activity. The purine ring has also been a target for modification, with substitutions at positions such as C8 being explored. For example, the introduction of halogen or amino groups at the C8 position can alter the electronic properties and hydrogen bonding capabilities of the nucleoside.

The ribose sugar has also been extensively modified. Derivatives have been synthesized where the hydroxyl groups are replaced with other functionalities, or where the sugar ring itself is altered. For instance, deoxy- and phosphate (B84403) derivatives of this compound have been prepared. umich.edu Furthermore, C-nucleoside analogues, where the nitrogen of the glycosidic bond is replaced with a carbon atom, represent a significant class of derivatives with potentially enhanced stability towards enzymatic cleavage. nih.govrsc.orgmdpi.com

Structural Modifications at the Nucleobase Moiety (e.g., C-1, C-8 positions)

Modifications to the purine nucleobase of this compound are a key strategy for investigating its biological interactions. The methylation at the N-1 position is a defining feature of this compound and influences its hydrogen bonding capabilities, potentially altering its recognition by cellular components. core.ac.uk

Further modifications at other positions on the nucleobase, such as the C-8 position, have been explored in related guanosine (B1672433) analogues. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce various substituents at the C-8 position of guanosine derivatives. nih.gov This method allows for the incorporation of alkyl and aryl groups, offering a versatile tool for creating a library of C-8 substituted this compound analogues. The introduction of bulky or electronically different groups at this position can significantly impact the molecule's conformation and binding affinities.

Modification Site Synthetic Strategy Potential Impact
N-1MethylationAlters hydrogen bonding patterns core.ac.uk
C-8Suzuki-Miyaura cross-couplingInfluences molecular conformation and binding affinity nih.gov

Modifications of the Ribose Sugar Moiety (e.g., 5'-position, cyclic phosphates, acyclic forms)

The ribose sugar moiety of this compound presents numerous opportunities for structural derivatization to influence its properties. Modifications to the sugar can affect the nucleoside's conformation, stability, and ability to interact with enzymes. nih.govresearchgate.net

5'-Position Modifications: The 5'-hydroxyl group is a common site for modification. Esterification or etherification at this position can be readily achieved. Furthermore, the 5'-position is crucial for the formation of phosphodiester bonds in nucleic acids, and modifications here can influence the incorporation of the nucleoside into oligonucleotides.

Cyclic Phosphates: The formation of cyclic phosphates, such as 3',5'-cyclic monophosphate (cAMP) analogues, is another avenue of exploration. These cyclic structures are important second messengers in cellular signaling. nih.gov The synthesis of a this compound cyclic phosphate analogue could yield compounds with interesting biological activities. The general synthesis of cyclic phosphates involves the cyclization of a 5'-monophosphate, often facilitated by a condensing agent.

Acyclic Forms: Acyclic nucleoside analogues, where the ribose ring is replaced by a flexible side chain, have been developed for many nucleosides. rsc.org These analogues can mimic the spatial arrangement of the key functional groups of the parent nucleoside while having altered conformational flexibility. The synthesis of acyclic this compound analogues would involve coupling the 1-methylisoguanine base to a suitably functionalized acyclic side chain.

Ribose Modification Description Synthetic Approach
5'-PositionAlteration of the primary hydroxyl groupEsterification, etherification, phosphorylation
Cyclic PhosphatesFormation of a cyclic phosphodiester bondIntramolecular cyclization of a 5'-monophosphate nih.gov
Acyclic FormsReplacement of the ribose ring with a flexible chainCoupling of the nucleobase with a functionalized acyclic moiety rsc.org

Synthesis of C-Nucleoside Analogues

C-nucleosides, where the nucleobase is attached to the ribose sugar via a C-C bond instead of a C-N bond, offer increased stability against enzymatic cleavage. nih.govbeilstein-journals.orgthieme-connect.de The synthesis of C-nucleoside analogues of this compound represents a significant chemical challenge but holds the potential for creating more robust therapeutic agents.

A common strategy for the synthesis of C-nucleosides involves the coupling of a pre-functionalized sugar derivative with a suitable nucleobase precursor. beilstein-journals.org For a this compound C-nucleoside analogue, this could involve the reaction of a protected ribosyl halide or a related electrophilic sugar species with a metalated 1-methylisoguanine derivative. Alternatively, the heterocyclic base can be constructed onto a C-1 functionalized ribose scaffold. rsc.org

C-Nucleoside Synthesis Strategy Description
Convergent SynthesisCoupling of a pre-formed sugar and a nucleobase precursor beilstein-journals.org
Linear SynthesisStepwise construction of the nucleobase onto a C-1 functionalized sugar rsc.org

Development of Pyrazolo[3,4-d]pyrimidine Analogues

Pyrazolo[3,4-d]pyrimidines are considered bioisosteres of purines, where the imidazole ring is replaced by a pyrazole (B372694) ring. nih.gov This scaffold has been extensively used in medicinal chemistry to develop analogues of purine nucleosides. acs.orgnih.govrsc.orgresearchgate.net The synthesis of pyrazolo[3,4-d]pyrimidine analogues of this compound would involve the construction of this heterocyclic system and its subsequent glycosylation.

The synthesis of the pyrazolo[3,4-d]pyrimidine core often starts from a substituted pyrazole derivative, which is then used to build the pyrimidine ring. Glycosylation can be achieved using standard methods, such as the Vorbrüggen glycosylation, to couple the heterocyclic base with a protected ribose derivative.

Analogue Class Rationale Key Synthetic Step
Pyrazolo[3,4-d]pyrimidineBioisosteric replacement of the purine core nih.govConstruction of the pyrazolo[3,4-d]pyrimidine ring system followed by glycosylation acs.org

Optimization of Synthetic Pathways for Research-Scale Production

The efficient synthesis of this compound and its analogues is crucial for enabling extensive biological evaluation. Optimization of synthetic pathways for research-scale production focuses on improving yields, reducing the number of steps, and enhancing the scalability of the process.

Key aspects of optimization include the selection of robust and high-yielding reactions, the development of efficient purification methods, and the use of readily available starting materials. For multi-step syntheses, the development of one-pot procedures can significantly improve efficiency. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, exploring different synthetic routes to the key intermediates can lead to a more scalable process. nih.gov The use of microwave-assisted synthesis can also accelerate reaction times and improve yields in certain steps, such as in Suzuki-Miyaura cross-coupling reactions for C-8 modification. nih.gov

Enzymatic Synthesis and Biocatalytic Approaches Involving Nucleosides

Overview of Enzymatic Routes for Nucleoside Synthesis and Modification

Enzymatic strategies for synthesizing and modifying nucleosides primarily leverage enzymes from natural nucleotide metabolism pathways. These biocatalytic routes can be broadly categorized into several key approaches.

One of the most common methods is transglycosylation , which involves the transfer of a sugar moiety from a donor nucleoside to a different nucleobase. researchgate.netrsc.org This reaction is typically catalyzed by nucleoside phosphorylases (NPs) , which reversibly cleave the glycosidic bond of a nucleoside in the presence of inorganic phosphate (B84403) to form a pentose-1-phosphate and a free base. researchgate.nettandfonline.com The pentose-1-phosphate can then be transferred to an acceptor base, driving the synthesis of a new nucleoside. tandfonline.comnih.gov Multi-enzyme systems, often combining a pyrimidine (B1678525) nucleoside phosphorylase (PyNP) and a purine (B94841) nucleoside phosphorylase (PNP), are frequently used to shift the reaction equilibrium toward the desired product. nih.gov

Another major route involves one-pot, multi-enzyme cascades that build nucleosides from simpler precursors. For instance, a cascade can start from a pentose, which is first phosphorylated by a ribokinase (RK) to yield a pentose-5-phosphate. This is then converted to a pentose-1-phosphate by a phosphopentomutase (PPM) . Finally, a nucleoside phosphorylase (PNP) installs the desired nucleobase onto the activated sugar. tandfonline.comworktribe.com Such cascade reactions are highly efficient as they avoid the need to isolate intermediates. natahub.org

Modification of existing nucleosides is often achieved through phosphorylation by nucleoside kinases (NKs) and deoxynucleoside kinases (dNKs) . nih.govmdpi.com These enzymes transfer a phosphate group, typically from ATP or GTP, to the 5'-hydroxyl group of a nucleoside, yielding the corresponding nucleoside 5'-monophosphate. nih.govmdpi.com This is often the first and rate-limiting step in the activation of many therapeutic nucleoside analogues. nih.govnih.gov Subsequent phosphorylation to di- and triphosphates is carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate (B83284) kinases (NDPKs), respectively. mdpi.commdpi.com

Investigation of Enzymes Implicated in Nucleoside Methylation and Glycosylation

Nucleoside Methylation

The enzymatic addition of methyl groups to nucleosides is a critical biological modification catalyzed by a class of enzymes known as methyltransferases . nih.govneb.com These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govmdpi.com DNA methyltransferases (DNMTs), for example, are responsible for methylating DNA by adding a methyl group to cytosine or adenine (B156593) residues. nih.govwikipedia.orgresearchgate.net In the context of RNA, RNA methylating enzymes introduce widespread post-transcriptional modifications, targeting various nucleophilic sites on the nucleosides. nih.gov The synthesis of the methyl group itself is a complex enzymatic process, as identified in early studies on Escherichia coli. nih.govresearchgate.net While direct enzymatic methylation of a pre-formed nucleoside like isoguanosine (B3425122) to 1-Methylisoguanosine is a plausible route, research has often focused on transglycosylation approaches using pre-methylated bases or on the chemical synthesis of methylated nucleoside analogues. tandfonline.comworktribe.com

Nucleoside Glycosylation

Enzymatic glycosylation is the process of attaching sugar moieties (glycans) to molecules, a reaction catalyzed by glycosyltransferases . sigmaaldrich.comnih.govmdpi.com These enzymes transfer a monosaccharide from an activated sugar donor, such as a nucleotide sugar, to an acceptor molecule. sigmaaldrich.commdpi.com Glycosyltransferases are highly specific, controlling both the type of sugar transferred and the resulting glycosidic linkage (α or β) and position. sigmaaldrich.com While the "one enzyme-one linkage" concept was initially proposed, it is now known that these enzymes can tolerate some modifications in both the donor and acceptor substrates. sigmaaldrich.com In the biosynthesis of glycoproteins, for instance, oligosaccharyltransferase initiates N-glycan formation by transferring a pre-assembled oligosaccharide to asparagine residues. nih.govnih.gov The reverse reaction, catalyzed by glycosidases (or glycosyl hydrolases), can also be harnessed under specific conditions to form new glycosidic bonds through transglycosylation. mdpi.com This enzymatic approach offers a high degree of regio- and stereocontrol that is difficult to achieve through chemical synthesis. sigmaaldrich.com

Biocatalytic Synthesis of this compound and Related Nucleosides

While specific literature detailing the direct biocatalytic synthesis of this compound is limited, the enzymatic synthesis of related methylated purine nucleosides provides a strong foundation for potential biocatalytic routes. A highly effective and common strategy is the enzymatic transglycosylation reaction using nucleoside phosphorylases (NPs). researchgate.net

A key approach involves using an activated sugar donor and a modified base. For example, the synthesis of various purine nucleoside analogues has been achieved using 7-methylguanosine (B147621) iodide as a ribose donor. rsc.org In a process catalyzed by a purine nucleoside phosphorylase (PNP), the ribose moiety is transferred from 7-methylguanosine to an acceptor base. researchgate.netrsc.org A significant advantage of this method is the ability to drive the reaction equilibrium forward; the byproduct, 7-methylguanine, is often a poor substrate for the reverse reaction and can precipitate out of solution, preventing the reaction from reversing. rsc.org

A plausible enzymatic route for synthesizing this compound would involve a similar transglycosylation reaction. This would require a suitable ribose donor (e.g., a readily available purine or pyrimidine nucleoside) and the nucleobase 1-methylisoguanine. A purine nucleoside phosphorylase, potentially from a thermophilic organism for enhanced stability, could then catalyze the transfer of the ribose-1-phosphate (B8699412) intermediate to 1-methylisoguanine to form the target nucleoside.

Research on the enzymatic synthesis of the related compound 8-azaguanosine has demonstrated the feasibility of this two-step approach: (1) phosphorolytic cleavage of a donor like inosine (B1671953) to generate ribose-1-phosphate, followed by (2) a PNP-catalyzed reaction of the ribose-1-phosphate with the modified base (8-azaguanine) to yield the final product with high efficiency. researchgate.net This established methodology strongly supports the potential for a similar biocatalytic synthesis of this compound.

In Vitro Enzymatic Modification Studies of Nucleoside Analogues

In vitro enzymatic modification is a cornerstone of nucleoside analogue research, particularly for activating prodrugs and synthesizing nucleotide building blocks. The most studied modification is phosphorylation, catalyzed by nucleoside kinases. nih.govnih.gov

Studies have employed various kinases to phosphorylate a wide range of canonical and modified nucleosides to their 5'-monophosphate form. mdpi.com For example, deoxynucleoside kinase (dNK) from Drosophila melanogaster and deoxycytidine kinase (dCK) from Bacillus subtilis have been tested against a large panel of nucleoside analogues. These enzymes show broad substrate specificity, successfully phosphorylating numerous derivatives with reaction yields often ranging from 40% to over 90%. mdpi.com The dNK from Drosophila is particularly versatile, accepting a wider array of substrates than the dCK. mdpi.com

In one comprehensive study, these two kinases were used to synthesize the 5'-monophosphates of various uridine (B1682114) derivatives. The results highlight the differential activity and substrate preference of the enzymes.

Table adapted from a study on the efficiency of nucleoside monophosphate synthesis by dNK and dCK after 24 hours. mdpi.com

To create nucleoside 5'-triphosphates (NTPs), one-pot enzymatic cascades are often constructed in vitro. frontiersin.org These systems combine a nucleoside kinase (for the first phosphorylation), a nucleoside monophosphate kinase, and a nucleoside diphosphate kinase with a phosphate donor like ATP. mdpi.comfrontiersin.org To drive the reaction to completion, an ATP regeneration system is often included, which can significantly increase the final conversion to the desired NTP product. frontiersin.org Such modular enzymatic systems have been successfully used to produce a variety of natural and modified NTPs with conversions in many cases exceeding 97%. frontiersin.org

Mentioned Compounds

Advanced Structural Characterization and Analysis of 1 Methylisoguanosine

High-Resolution Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for determining the detailed structure of organic molecules like 1-Methylisoguanosine.

NMR spectroscopy provides detailed information about the connectivity and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are vital for structure elucidation, with 2D NMR techniques (such as COSY, HSQC, and HMBC) offering further insights into through-bond and through-space correlations, facilitating complete assignments.

Research has provided specific NMR data for this compound. For instance, ¹H and ¹³C NMR spectra acquired in a mixture of DMSO-d₆ and CDCl₃ have been reported, aiding in its characterization canterbury.ac.nzdatapdf.com. These spectra reveal distinct chemical shifts for the protons and carbons of the purine (B94841) base and the ribose sugar moiety.

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

Atom/GroupChemical Shift (δ, ppm) in (CD₃)₂SO/CDCl₃Notes
¹H NMR
H8~7.7-7.8Typically observed as a singlet canterbury.ac.nz
H2~7.4-7.5Typically observed as a singlet canterbury.ac.nz
N1-CH₃~3.3Methyl group protons canterbury.ac.nz
Ribose H'sVaried, complex patternSignals from the ribose sugar protons canterbury.ac.nz
¹³C NMR
C2~155-156Carbonyl carbon of the isoguanine (B23775) base canterbury.ac.nz
C4~159-160Carbon in the purine ring canterbury.ac.nz
C6~152-153Carbon with the amino group canterbury.ac.nz
C8~140-141Carbon in the purine ring canterbury.ac.nz
N1-CH₃~28-29Methyl carbon canterbury.ac.nz
Ribose C'sVariedSignals from the ribose sugar carbons canterbury.ac.nz

Note: Chemical shifts are approximate and may vary slightly depending on experimental conditions and solvent. Data compiled from canterbury.ac.nz.

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, enabling the unambiguous determination of a molecular formula researchgate.netalevelchemistry.co.ukinnovareacademics.in. Fragmentation patterns observed in MS can also offer valuable structural information by revealing the substructures of the molecule. While specific HRMS data for this compound was not detailed in the provided snippets, HRMS is a standard technique for confirming the identity and purity of such nucleosides.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information of molecules in the crystalline state wikipedia.orgforcetechnology.communi.cz. It allows for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Studies on related N1-substituted purine nucleosides, including 1-allyl-isoguanosine (a-iG), which shares structural similarities with this compound, have been conducted using X-ray crystallography nih.govcore.ac.uk. These studies have revealed important details about the molecular architecture. For instance, in the crystal structure of 1-allyl-isoguanosine, four independent molecules were found in the asymmetric unit, each exhibiting different ribose conformations nih.gov. The ribose moieties adopted three distinct puckers: C2'-exo, C2'-endo, and C1'-exo. All four molecules displayed an anti χ (C4'-C5'-O5'-C1') glycosyl torsion angle nih.govcore.ac.uk. Furthermore, comparative analysis of bond distances indicated that for the isoguanine base, the averaged N1-C2 bond distance (1.42 Å) is notably longer than that found in guanine (B1146940) (1.375 Å) nih.gov. These findings highlight the conformational flexibility inherent in this class of nucleosides.

Table 2: Crystallographic Parameters of 1-Allyl-isoguanosine (a-iG)

ParameterValue
Space GroupP2(1)
Unit Cell Parametersa = 10.573 (1) Å, b = 21.955 (2) Å, c = 14.360 (1) Å
Beta Angle (β)110.65 (1)°
Number of Independent Molecules4
R-factor (R)0.047

Note: Data pertains to 1-allyl-isoguanosine, a close analog, as direct crystal structure data for this compound was not detailed in the provided snippets. Data from nih.gov.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis and molecular dynamics (MD) simulations are employed to understand the dynamic behavior and preferred spatial arrangements of molecules in solution nih.govresearchgate.netulakbim.gov.tr. MD simulations track the movement of atoms and molecules over time, providing insights into flexibility, stability, and interactions.

As indicated by X-ray crystallographic studies on related compounds, the ribose sugar in N1-substituted purine nucleosides like this compound exhibits significant conformational flexibility, adopting various puckered states (e.g., C2'-exo, C2'-endo) nih.govcore.ac.uk. The glycosidic bond, which links the base to the sugar, also shows flexibility, with the anti conformation being commonly observed nih.govcore.ac.uk. While specific MD simulations for this compound were not detailed in the provided search results, these techniques are generally applied to explore how these conformational preferences influence molecular recognition and biological activity.

Comparative Structural Analysis with Adenosine (B11128) and Other Purine Nucleosides

Comparing the structure of this compound with well-known purine nucleosides like adenosine and guanosine (B1672433) reveals key differences that influence their properties. Isoguanosine (B3425122), the parent base of this compound, is a constitutional isomer of guanosine, differing in the positions of the C2 carbonyl and C6 amino groups rsc.orgresearchgate.net. Specifically, isoguanosine has a carbonyl group at C2 and an amino group at C6, whereas guanosine has an amino group at C2 and a carbonyl group at C6. This structural rearrangement leads to distinct chemical and biological properties researchgate.net.

The methylation at the N1 position of isoguanosine to form this compound places a methyl group adjacent to the glycosidic bond. This substitution pattern has been observed to confer pharmacological properties similar to adenosine, suggesting that this compound may act as an adenosine analogue researchgate.net. Furthermore, the N1-substitution in isoguanosine derivatives can occupy a similar spatial region as N6-substituents in adenosine analogues, correlating with similar biological activities towards adenosine receptors core.ac.uk. The difference in the N1-C2 bond length between isoguanine (1.42 Å) and guanine (1.375 Å) also contributes to distinct structural characteristics nih.gov.

Table 3: Comparative Structural Features

FeatureThis compound (1-Me-isoG)Adenosine (A)Guanosine (G)
Purine Base IsoguanineAdenine (B156593)Guanine
C2 PositionCarbonyl (=O)Amino (-NH₂)Amino (-NH₂)
C6 PositionAmino (-NH₂)Amino (-NH₂)Carbonyl (=O)
N1 PositionMethyl (-CH₃)-H-H
N1-C2 Bond Length (avg.)~1.42 Å (for isoguanine)N/A~1.375 Å
Glycosidic BondN9-C1'N9-C1'N9-C1'
Typical Glycosyl Torsionantiantianti
Ribose PuckerFlexible (e.g., C2'-exo, C2'-endo)FlexibleFlexible

Note: This table highlights key structural differences. Data compiled from nih.govcore.ac.ukrsc.orgresearchgate.net.

Molecular Mechanisms and Cellular Interactions of 1 Methylisoguanosine

Interaction with Adenosine (B11128) Receptors and Downstream Signaling

1-Methylisoguanosine interacts with the purinergic system, specifically targeting adenosine receptors (ARs). These interactions modulate various cellular processes by influencing intracellular signaling cascades.

Binding Affinity and Agonistic Activity at Adenosine A1 Receptors

This compound has demonstrated activity at adenosine A1 receptors (A1ARs), which are G protein-coupled receptors that predominantly couple to Gi/o proteins to inhibit adenylate cyclase researchgate.netmdpi.comnih.gov. Studies suggest that MIG possesses moderate affinity for the A1 receptor google.com. It has been characterized as a full agonist at the A1 adenosine receptor nih.gov. While direct quantitative binding affinity data for MIG at A1ARs is not extensively detailed in the provided snippets, its functional effects are consistent with A1AR agonism researchgate.net. Research indicates that agonists, including MIG, can bind to both high- and low-affinity states of the A1 receptor, with binding to the high-affinity state being entropy-driven nih.gov. The depressant action of MIG on neurons, similar in potency to adenosine and antagonized by theophylline, further supports its interaction with adenosine receptors, likely including A1ARs nih.gov.

Binding Affinity and Agonistic Activity at Adenosine A2 Receptors

Evidence also suggests that this compound interacts with adenosine A2 receptors (A2ARs) researchgate.netscilit.com. A2ARs are typically coupled to Gs proteins, leading to the stimulation of adenylate cyclase mdpi.com. Studies have shown that MIG can displace radioligands at adenosine A2 receptors, indicating binding affinity scilit.com. Like A1ARs, A2AARs also exhibit high affinity for adenosine mdpi.com. However, the specific binding affinity and detailed agonistic profile of MIG at A2AR subtypes are less comprehensively described in the available information compared to its A1AR interactions.

Stimulation of Adenylate Cyclase Activity

This compound has been shown to directly stimulate adenylate cyclase activity in guinea-pig brain slices via its interaction with adenosine receptors researchgate.net. This stimulation is a hallmark of A2AR agonism, which typically leads to an increase in cyclic adenosine monophosphate (cAMP) levels. Structure-activity relationship studies suggest a correlation between the ability of MIG and its analogues to stimulate adenosine-sensitive adenylate cyclase and their observed pharmacological effects on skeletal muscle and the cardiovascular system researchgate.net. Adenosine itself is known to stimulate adenylate cyclase activity in various cell types, including bone cells nih.gov, and this pathway is a key downstream signaling mechanism for adenosine receptors sci-hub.seencyclopedia.pubtermedia.pl.

Modulation of Intracellular Cyclic AMP (cAMP) Levels

The stimulation of adenylate cyclase activity by this compound leads to the modulation of intracellular cyclic AMP (cAMP) levels sci-hub.seberkeley.edu. As a second messenger, cAMP plays a critical role in numerous cellular processes. Activation of A2ARs by agonists generally increases cAMP, while A1AR activation typically decreases cAMP by inhibiting adenylate cyclase mdpi.comfrontiersin.org. Given MIG's interaction with both receptor subtypes, its net effect on cAMP levels would depend on the relative activation of each receptor and the specific cellular context. The increase in synaptic strength observed with compounds that modulate cAMP, such as those activating adenylyl cyclase, highlights the significance of this pathway in neuronal signaling berkeley.edu.

Function as a Long-Acting Adenosine Analogue in Molecular Signaling

This compound is recognized for its prolonged duration of action compared to adenosine, positioning it as a long-acting adenosine analogue researchgate.netnih.gov. This extended activity is primarily attributed to its resistance to enzymatic deamination.

Resistance to Enzymatic Deamination (e.g., Adenosine Deaminase)

A key characteristic contributing to the sustained effects of this compound is its resistance to enzymatic deamination by enzymes such as adenosine deaminase (ADA) researchgate.netnih.gov. Unlike adenosine, which is rapidly metabolized by ADA, MIG is not readily deaminated researchgate.net. Adenosine deaminase is a crucial enzyme in purine (B94841) metabolism, catalyzing the irreversible conversion of adenosine to inosine (B1671953) encyclopedia.pubtermedia.plmdpi.comfrontiersin.org. The reduced susceptibility of MIG to this enzymatic breakdown allows it to persist in the biological system for longer periods, thereby prolonging its molecular signaling effects researchgate.netnih.gov. This resistance to deamination, coupled with potentially reduced uptake into cells, contributes to its long-lasting pharmacological actions researchgate.net.

Compound List

this compound (MIG, Doridosine)

Adenosine

Isoguanosine (B3425122)

CCPA (N6-Cyclopentyladenosine)

8-(parasulphophenyl)theophylline

Theophylline

N6-(L-phenylisopropyl)adenosine

N6-(D-phenylisopropyl)adenosine

N6-cyclohexyladenosine

2-chloroadenosine (B27285)

2-[2-(4-amino-3-[(125)I]iodophenyl)ethylamino]adenosine

N6-3-iodo-2-chlorobenzyladenosine-5'-N-methyluronamide

CGS 21680

R-PIA (N6-cyclopentyladenosine)

ZM241385

Biological Roles and Pathways Implicating Nucleosides

Biological Function of 1-Methylisoguanosine in its Natural Marine Environment

This compound is a modified nucleoside that has been isolated from marine sponges, such as Tedania digitata. documentsdelivered.com Marine sponges are a rich source of diverse secondary metabolites, many of which exhibit potent biological activities. nih.govvliz.be These compounds are often considered to play crucial ecological roles for the producing organism, serving as chemical defenses against predators, competitors, and pathogens. nih.govmdpi.com

While the specific ecological function of this compound in its marine environment has not been definitively established, its demonstrated pharmacological activities in laboratory settings suggest it likely serves a defensive purpose for the sponge. nih.gov Marine invertebrates, being largely sessile, rely heavily on chemical warfare for survival, and the production of bioactive compounds like modified nucleosides is a key strategy. mdpi.comfrontiersin.org The structural novelty and biological potency of these molecules are a result of the intense selective pressures present in marine ecosystems. nih.gov

The putative roles of this compound in marine organisms can be inferred from the broader understanding of marine chemical ecology. Secondary metabolites in sponges can deter feeding by fish and other predators, prevent overgrowth by competing organisms like algae and other invertebrates, and inhibit the growth of pathogenic microorganisms. nih.govsemanticscholar.org The production of such compounds is a critical component of the organism's ability to thrive in a competitive environment. mdpi.com Therefore, it is highly probable that this compound contributes to the chemical defense arsenal (B13267) of the marine sponges in which it is found. acs.org

Role in Nucleic Acid Biology and Post-Transcriptional Modifications

N1-methyladenosine (m1A) is a widespread and evolutionarily conserved post-transcriptional modification found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). This modification involves the addition of a methyl group to the N1 position of adenine (B156593). The presence of m1A in RNA is critical for a multitude of biological processes, influencing RNA structure, stability, and function. The enzymes responsible for adding (writers), removing (erasers), and recognizing (readers) this methyl group orchestrate a dynamic regulatory system within the cell.

The methylation at the N1 position of adenosine (B11128) introduces a positive charge and disrupts the Watson-Crick base-pairing face of the adenine. This alteration has significant consequences for the local and global structure of RNA molecules. In tRNA, for instance, m1A modifications are crucial for maintaining the correct three-dimensional L-shaped structure, which is essential for its function in protein synthesis. The presence of m1A can enhance the thermal stability of RNA, making it more resistant to denaturation. Studies have shown that m1A modification can decrease the free energy of RNA, thereby stabilizing its structure.

Effect of N1-Methylation on RNA Properties Description
Structural Alteration Introduces a positive charge and disrupts the Watson-Crick base-pairing face of adenine.
tRNA Conformation Essential for maintaining the correct L-shaped tertiary structure of tRNA.
Thermal Stability Increases the melting temperature of RNA, making it more resistant to heat-induced denaturation.
Thermodynamic Stabilization Decreases the free energy of the RNA molecule, leading to a more stable structure.

The presence of m1A modifications significantly impacts various aspects of RNA metabolism, from processing to function. In mRNA, m1A is enriched in the 5' untranslated region (5' UTR) and around the start codon, where it is believed to promote translation initiation. Conversely, m1A modifications within the coding sequence can inhibit translation.

The impact of m1A on RNA processing is also evident in its influence on reverse transcription. The m1A modification can act as a block to reverse transcriptase, leading to truncated cDNA synthesis. mdpi.comvliz.be This property is utilized in some sequencing techniques to map the location of m1A modifications across the transcriptome. mdpi.com

Furthermore, the dynamic nature of m1A modification, with the involvement of "writer" and "eraser" enzymes, suggests a regulatory role in response to cellular signals and environmental changes. This epitranscriptomic regulation adds another layer of complexity to the control of gene expression.

Cellular Process Impact of N1-Methyladenosine (m1A)
mRNA Translation Can promote or inhibit translation depending on its location within the mRNA.
Reverse Transcription Acts as a block, leading to truncated cDNA products. mdpi.comvliz.be
Gene Expression Regulation The dynamic addition and removal of m1A provides a mechanism for regulating gene expression in response to various stimuli.

Cellular Metabolism of Nucleosides and Related Pathways

The cellular metabolism of nucleosides is a complex network of pathways responsible for their synthesis, breakdown, and recycling. Modified nucleosides, such as this compound, that are either produced endogenously from RNA turnover or introduced exogenously, are also processed by these cellular systems.

Upon entering a cell, an exogenous nucleoside like this compound can be recognized by nucleoside transporters and taken into the cytoplasm. Once inside, it can be subjected to several metabolic fates. A primary pathway involves phosphorylation by nucleoside kinases to form the corresponding nucleotide. However, the specificity of these kinases for modified nucleosides can vary.

Alternatively, the glycosidic bond of the nucleoside can be cleaved by nucleoside phosphorylases, releasing the free base (1-methylisoguanine) and ribose-1-phosphate (B8699412). The free base can then be further metabolized or excreted from the cell.

A critical aspect of modified nucleoside metabolism is the prevention of their incorporation into newly synthesized nucleic acids, which could lead to errors in replication or transcription. plantae.org Cells have evolved "sanitization" pathways to degrade or modify these non-canonical nucleosides and their corresponding nucleotides. nih.gov For instance, specific deaminase enzymes can act on modified nucleosides, converting them into other forms that are more readily catabolized. plantae.org The metabolic fate of modified nucleosides released from RNA turnover is also tightly regulated to prevent their re-incorporation. plantae.org

In the context of this compound, its structural similarity to endogenous nucleosides suggests it would be a substrate for these general metabolic pathways. Research on the metabolism of other modified purine (B94841) nucleosides indicates that enzymatic processes such as deamination and phosphorolysis are likely to be involved in its cellular processing. nih.gov The specific enzymes that act on this compound would determine its ultimate metabolic fate and biological activity within the cell.

Integration into Nucleotide Salvage and Biosynthesis Pathways

The salvage pathway is a critical metabolic route that allows cells to recycle nucleobases and nucleosides, products of nucleic acid degradation, to synthesize new nucleotides. thesciencenotes.com This process is more energy-efficient than the de novo synthesis of nucleotides from simpler precursor molecules. thesciencenotes.com While the general mechanisms of purine salvage are well-documented, the specific integration of modified nucleosides like this compound is less clear.

The biosynthesis of this compound does not occur as a free nucleoside that is then incorporated into RNA. Instead, it is synthesized post-transcriptionally, meaning the modification occurs on the guanosine (B1672433) residue already present within the tRNA molecule. This methylation is carried out by specific enzymes known as tRNA methyltransferases. In bacteria, the enzyme TrmD is responsible for this modification, while in eukaryotes and archaea, the Trm5 enzyme performs this function. The modification is typically found at position 37 of the tRNA, immediately adjacent to the anticodon, where it plays a critical role in preventing frameshift errors during protein translation.

Once tRNA is degraded, modified nucleosides, including this compound, are released into the cell. The prevailing understanding is that most of these modified nucleosides are not re-utilized in salvage pathways to a significant extent. The cellular machinery, such as nucleoside kinases that phosphorylate nucleosides to their monophosphate forms, often exhibits high specificity for the canonical (unmodified) nucleosides. This specificity acts as a quality control mechanism, preventing the incorporation of modified bases into new nucleic acid chains where they could disrupt normal function.

Research into the salvage of other modified nucleosides, such as N6-methyladenosine (m6A), has revealed the existence of specific "eraser" enzymes that can demethylate the modified base, converting it back to its canonical form, which can then enter the salvage pathway. However, similar enzymatic activity for the direct salvage of the this compound core has not been well-characterized. It is generally believed that this compound, once released from tRNA, is primarily destined for excretion.

Biotransformation and Turnover of Nucleosides in Biological Systems

The turnover of cellular components, including RNA, is a continuous process essential for maintaining cellular health and adapting to changing conditions. The degradation of tRNA molecules releases a variety of modified nucleosides, including this compound, into the intracellular environment.

The primary fate of these released modified nucleosides is cellular excretion. Due to their hydrophilic nature, they are transported out of the cell and eventually eliminated from the body, primarily through urine. This excretory pathway is a key aspect of the turnover of these molecules. The presence and concentration of modified nucleosides in urine are being actively investigated as potential non-invasive biomarkers for various physiological and pathological states, including cancer. The rationale is that diseases characterized by high rates of cellular proliferation and turnover, such as cancer, would lead to increased degradation of RNA and, consequently, elevated levels of modified nucleosides in the urine.

The specific enzymatic pathways responsible for the biotransformation or degradation of free this compound within the cell before excretion are not extensively detailed in current scientific literature. For canonical purines, degradation pathways involving enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase are well-established, ultimately leading to the production of uric acid. researchgate.netpharmacy180.com However, the susceptibility of modified nucleosides like this compound to these enzymes is not fully understood. Some studies suggest that the modifications can render the nucleosides resistant to the action of these enzymes, which would favor their direct excretion rather than further metabolic breakdown.

The table below summarizes the key enzymes involved in the biosynthesis of this compound within tRNA and the general enzymes of purine degradation, although their specific activity on free this compound is not fully confirmed.

Enzyme FamilySpecific EnzymeRole in Relation to this compound
tRNA MethyltransferaseTrmD (Bacteria)Catalyzes the methylation of G37 in tRNA to form m1G37.
tRNA MethyltransferaseTrm5 (Eukarya/Archaea)Catalyzes the methylation of G37 in tRNA to form m1G37.
Purine Nucleoside PhosphorylasePNPCleaves the glycosidic bond of purine nucleosides. Its activity on m1G is not well-characterized.
Xanthine OxidaseXOCatalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Its activity on the base of m1G is not well-characterized.

The following table outlines the typical cellular fate of canonical versus modified nucleosides upon release from nucleic acid degradation.

Nucleoside TypePrimary Cellular FateKey Processes Involved
Canonical Purine Nucleosides (e.g., Guanosine)Salvage or DegradationPhosphorylation by kinases for reuse; phosphorolysis by PNP and subsequent oxidation for degradation.
This compoundExcretionTransport out of the cell; elimination primarily via urine.

Advanced Research Methodologies and Technologies for 1 Methylisoguanosine Studies

Biophysical Techniques for Quantitative Ligand-Receptor Interaction Analysis

Biophysical techniques are crucial for elucidating the quantitative aspects of how 1-Methylisoguanosine interacts with its biological targets, such as adenosine (B11128) receptors. These methods provide detailed insights into binding affinities, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are label-free techniques widely used to characterize biomolecular interactions. SPR measures binding events in real-time by detecting changes in refractive index on a sensor surface, allowing for the determination of association and dissociation rates (kinetics) and binding affinity (KD) labmanager.comnicoyalife.com. ITC, on the other hand, directly measures the heat changes associated with binding events, providing a complete thermodynamic profile including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry nicoyalife.comjournalofappliedbioanalysis.com. While SPR excels in kinetic profiling and high-throughput screening, ITC is preferred for detailed thermodynamic analysis and stoichiometry determination labmanager.com. Both techniques are vital for quantifying the binding of this compound to its target receptors, helping to understand the strength and nature of these interactions labmanager.comnicoyalife.comjournalofappliedbioanalysis.combiorxiv.org.

Nuclear Magnetic Resonance (NMR) for Binding and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-receptor interactions and conformational dynamics at an atomic level nih.govresearchgate.net. NMR can be employed in various ways to investigate binding:

Ligand-observed methods (e.g., STD, WaterLOGSY): These techniques focus on the ligand's spectral properties and are sensitive, fast, and require small amounts of sample. They can confirm binding and provide information about the interaction site researchgate.netmaratechnmr.com.

Target-observed methods (e.g., HSQC): These methods focus on the target's spectral properties, often requiring isotopic labeling of the target. They can identify binding sites and reveal conformational changes in the target upon ligand binding researchgate.netmaratechnmr.com. NMR studies can also determine binding constants (Kd) and are instrumental in understanding the structural basis of this compound's interaction with its targets, including potential conformational changes induced in the receptor upon binding nih.govresearchgate.netwanfangdata.com.cn.

Molecular Imaging Techniques for Studying Biological Systems

Molecular imaging techniques allow for the visualization and quantification of biological processes within living organisms or cells. While specific molecular imaging studies directly on this compound are not extensively detailed in the provided search results, the general principles apply. Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) use radiotracers to visualize molecular targets and biological functions. These methods can track the distribution and localization of compounds or their effects within complex biological systems snmmi.orgsiemens-healthineers.com. If this compound or its analogs were labeled with appropriate radioisotopes, molecular imaging could potentially visualize its uptake, distribution, and target engagement in vivo, providing insights into its pharmacokinetic and pharmacodynamic behavior snmmi.orgsiemens-healthineers.com.

Use of Genetically Engineered Cellular and Model Systems

Genetically engineered cellular and model systems offer controlled environments to study the specific biological roles and mechanisms of compounds like this compound. For instance, cell lines engineered to overexpress specific adenosine receptor subtypes (e.g., A1 or A2 receptors) could be used to investigate the selective binding and downstream signaling effects of this compound. Such systems allow researchers to isolate the contribution of particular receptors or pathways, providing a more precise understanding of the compound's pharmacology, as its effects are known to be mediated via adenosine A1 and A2 receptors researchgate.netmdpi.com.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide powerful in silico tools to predict and understand molecular interactions, properties, and behavior. These methods complement experimental studies by offering atomic-level insights and enabling the exploration of vast chemical spaces schrodinger.comuva.nl.

Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other. It estimates the binding affinity based on scoring functions frontiersin.orgmdpi.combiointerfaceresearch.com. For this compound, molecular docking can be used to predict how it binds to specific adenosine receptor subtypes, identifying key interaction points and potential binding modes.

Molecular dynamics (MD) simulations extend docking studies by modeling the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, conformational changes, and the dynamic nature of the interaction frontiersin.orgmdpi.combiointerfaceresearch.com. By simulating the system over nanoseconds to microseconds, MD can reveal how the complex behaves under physiological conditions, offering a deeper understanding of the binding mechanisms and the factors contributing to this compound's pharmacological effects. These simulations can help in understanding how this compound might interact with adenosine receptors, potentially explaining its potency and duration of action compared to adenosine frontiersin.orgmdpi.combiointerfaceresearch.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that establishes a correlation between the chemical structure of compounds and their biological activities. This approach aims to develop predictive models that can forecast the activity of novel molecules based on their structural and physicochemical properties researchcommons.orgmdpi.comannamalaiuniversity.ac.in. QSAR is a vital tool in drug discovery and development, facilitating the identification of promising lead compounds and the optimization of their therapeutic potential researchcommons.organnamalaiuniversity.ac.innih.gov. The process typically involves calculating molecular descriptors that quantify various structural features and then employing statistical or machine learning algorithms to build a mathematical model linking these descriptors to observed biological effects mdpi.comnih.goveuropa.eu.

Future Directions in 1 Methylisoguanosine Research

Comprehensive Elucidation of Biosynthetic Pathways in Natural Producers

Significant efforts are required to fully map the biosynthetic pathways of 1-Methylisoguanosine in its natural producers escholarship.orgijbs.com. Current knowledge gaps hinder a complete understanding of how this compound is synthesized. Future research should prioritize the identification of specific enzymes and genes responsible for the N1-methylation of guanosine (B1672433) and subsequent modifications that lead to 1-Me-IsoG escholarship.orgfrontiersin.org. Elucidating these enzymatic cascades will not only deepen our understanding of purine (B94841) metabolism but also potentially reveal novel metabolic routes with biotechnological applications frontiersin.org. Comparative genomics and metabolic engineering studies are proposed to unravel the precise ecological roles and evolutionary pressures driving 1-Me-IsoG production in various microorganisms ijbs.com. Understanding the complete metabolic flux towards 1-Me-IsoG, starting from guanosine or related purine precursors, is a key objective for future investigations frontiersin.org.

Identification of Novel Molecular Targets and Biological Functions Beyond Adenosine (B11128) Receptors

While this compound shares structural similarities with adenosine, its precise interaction profile with adenosine receptors (ARs) requires further detailed characterization frontiersin.orgmdpi.com. Emerging research suggests that 1-Me-IsoG may engage with other purinergic signaling components or interact with entirely novel protein targets, indicating a broader spectrum of biological functions than currently understood escholarship.orgfrontiersin.org. Future research should actively seek to identify these new molecular targets, which could unlock new therapeutic avenues for conditions influenced by purinergic signaling escholarship.org. Investigations are also directed towards exploring whether 1-Me-IsoG acts as a signaling molecule in cellular stress responses or influences protein-nucleic acid interactions independently of known purinergic pathways escholarship.org. Identifying these unexplored roles is paramount to understanding its complete physiological and pathological significance scientificarchives.com.

Development of Advanced Analytical and Detection Methods for Biological Samples

The accurate and sensitive quantification of this compound within complex biological matrices, such as plasma or cell lysates, presents an ongoing analytical challenge nih.gov. Future research must focus on developing highly specific assays, potentially leveraging techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or advanced immunoassays nih.gov. Improving the limit of detection (LOD) and limit of quantification (LOQ) for 1-Me-IsoG is critical for studying its roles, particularly when present in low concentrations mdpi.com. This necessitates the exploration of novel derivatization techniques or enhanced sample enrichment strategies mdpi.com. The development of robust and reproducible analytical methods is essential for validating findings across different research laboratories and ensuring the reliability of 1-Me-IsoG research waocp.comlabmanager.combiopharminternational.com. Furthermore, there is a growing interest in developing real-time detection methods for 1-Me-IsoG in living cells or organisms, which would revolutionize the study of its dynamic biological functions frontiersin.org.

Analytical GoalCurrent Status/ChallengeFuture Research Focus
Sensitivity (LOD/LOQ)Limited for low-abundance detectionDeveloping more sensitive assays, improved sample enrichment strategies
SpecificityPotential interference from similar compoundsHighly selective detection methods, e.g., targeted mass spectrometry, specific antibodies
Sample ThroughputTime-consuming sample preparationAutomation, rapid assay development, direct detection methods
Real-time MonitoringCurrently not feasible for dynamic cellular studiesDevelopment of in vivo or live-cell imaging probes, biosensors
Matrix EffectsVariability in complex biological samples (plasma, tissue)Robust extraction protocols, internal standards, matrix-matched calibration

Further Exploration of Roles in RNA Modifications and Epigenetic Regulation

The potential incorporation of this compound into RNA molecules as a modified nucleoside is an active area of investigation frontiersin.org. Understanding its prevalence and functional impact within RNA modifications could unveil novel regulatory mechanisms governing gene expression frontiersin.orgnih.govmdpi.com. Research is also exploring the potential involvement of 1-Me-IsoG in epigenetic regulation, which could influence processes such as DNA methylation patterns or histone modifications, although direct evidence is still nascent frontiersin.orgnih.govmdpi.com. Investigating 1-Me-IsoG's contribution to the epitranscriptome, potentially affecting mRNA stability, translation efficiency, or small RNA biogenesis, represents a significant future research avenue ijbs.comfrontiersin.orgnih.gov. The broader field of epitranscriptomics, which studies these post-transcriptional RNA modifications, is rapidly expanding, offering new perspectives on gene expression control frontiersin.orgnih.govnih.gov.

Q & A

Q. What are the established methods for synthesizing 1-methylisoguanosine and its structural analogs?

The synthesis of this compound (1-MIG) and its analogs involves modifying specific positions on the nucleoside scaffold. For example:

  • 1-position modifications : Alkylation (ethyl, n-butyl, phenyl) or functional group substitution to alter lipophilicity and receptor binding .
  • 8-position substitutions : Bromination, hydrazino, or amino groups to probe steric and electronic effects .
  • 5'-position alterations : Deoxygenation, iodination, or phosphorylation to assess metabolic stability and bioavailability . A key precursor is the β-D-ribofuranosylcarboximidic ester, which facilitates regioselective modifications. Detailed protocols for purification (e.g., column chromatography) and characterization (NMR, mass spectrometry) are critical for reproducibility .

Q. How is the structural identity of this compound confirmed in synthetic batches?

Structural confirmation relies on multi-spectroscopic analysis :

  • 1H/13C NMR : Assigns stereochemistry (e.g., ribose configuration) and methyl group positioning .
  • X-ray crystallography : Resolves absolute configuration, particularly for novel analogs .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity (>95% by HPLC) . For known compounds, cross-referencing spectral data with literature (e.g., Journal of Natural Products) is essential .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound analogs?

Pharmacological testing requires multi-assay frameworks :

  • In vivo models : Muscle relaxant activity (rodent rotarod test), cardiovascular effects (blood pressure/heart rate monitoring), and anti-inflammatory assays (carrageenan-induced edema) .
  • Dose-response curves : Test doses up to 100 mg/kg orally to establish efficacy and toxicity thresholds .
  • Control groups : Include vehicle controls and reference compounds (e.g., adenosine receptor agonists) to contextualize activity . Note: Analog-specific activity (e.g., 5'-phosphate derivatives showing hypothermia) necessitates tailored endpoints .

Q. What statistical approaches resolve contradictions in pharmacological data across studies?

Q. How can reaction conditions be optimized for synthesizing novel analogs with higher yields?

Yield optimization involves factorial experimental design :

  • Variables : Temperature (25–80°C), solvent polarity (DMSO vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation) .
  • Response surface methodology (RSM) : Identifies interactions between variables (e.g., solvent-catalyst synergy) .
  • Scale-up protocols : Pilot batches (1–10 g) require inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .

Q. What methodologies validate the structure-activity relationship (SAR) of this compound analogs?

SAR studies employ computational and empirical tools :

  • Molecular docking : Predict binding affinities to adenosine receptors (e.g., A1, A2A) using software like AutoDock .
  • Pharmacophore modeling : Identify critical substituents (e.g., 1-methyl group for receptor selectivity) .
  • Comparative bioassays : Test analogs against parent compound (1-MIG) to rank potency (e.g., EC50 values in muscle relaxation) .

Methodological Guidance

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Reproducibility requires:

  • Detailed experimental protocols : Specify reaction times, purification gradients, and characterization parameters (e.g., NMR solvent, ppm ranges) .
  • Open-access data sharing : Deposit spectral data in repositories (e.g., ChemSpider) for cross-validation .
  • Collaborative validation : Partner with independent labs to replicate key steps (e.g., cyclization or phosphorylation) .

Q. What strategies address discrepancies in biological activity between synthetic and natural this compound?

Discrepancies may arise from:

  • Stereochemical impurities : Use chiral HPLC to confirm enantiomeric purity (>99%) .
  • Solubility differences : Compare activity in aqueous vs. DMSO-based formulations .
  • Endotoxin contamination : Test synthetic batches via LAL assay to rule out false-positive inflammatory responses .

Data Analysis and Reporting

Q. How should researchers document pharmacological data for peer-reviewed publication?

Follow journal-specific guidelines :

  • Beilstein Journal of Organic Chemistry : Report dose ranges, statistical tests (ANOVA with post hoc correction), and negative results (e.g., inactive analogs) .
  • Journal of Natural Products : Include raw spectral data (NMR, HRMS) in supplementary materials .
  • Systematic review compliance : Adhere to PRISMA guidelines for meta-analyses to ensure transparency .

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